molecular formula C14H15NO2S B3080370 4-[(3-Methylphenyl)methanesulfonyl]aniline CAS No. 1082911-15-6

4-[(3-Methylphenyl)methanesulfonyl]aniline

Cat. No.: B3080370
CAS No.: 1082911-15-6
M. Wt: 261.34 g/mol
InChI Key: PCAOUNCUYPGHSD-UHFFFAOYSA-N
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Description

Significance of Sulfonyl-Containing Organic Compounds in Chemical and Biological Investigations

Sulfonyl-containing organic compounds are integral to numerous areas of chemical and biological science. The sulfonyl group (-SO₂-), with its distinct tetrahedral geometry and electron-withdrawing nature, imparts valuable properties to organic molecules. These compounds are found in a variety of pharmaceuticals, agrochemicals, and functional materials. In medicinal chemistry, the sulfonamide group (-SO₂NH-), a key feature in many sulfonyl anilines, is a well-established pharmacophore known for its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding interactions with biological targets. nih.govwikipedia.org This has led to the development of a wide range of sulfonamide-based drugs with antibacterial, diuretic, and anticonvulsant activities. wikipedia.orgnih.gov

Overview of Aniline (B41778) Derivatives as Core Scaffolds in Diverse Research Fields

Aniline and its derivatives are fundamental building blocks in organic synthesis and are prevalent in a vast number of biologically active compounds and materials. researchgate.net The amino group on the aromatic ring can be readily functionalized, allowing for the construction of complex molecular architectures. slideshare.net Aniline derivatives serve as key intermediates in the synthesis of dyes, polymers, and pharmaceuticals. researchgate.netwikipedia.org In drug discovery, the aniline scaffold is present in a wide range of therapeutic agents, including analgesics and anticancer drugs. wikipedia.org The versatility of the aniline core allows for the modulation of a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its biological activity and pharmacokinetic profile. nih.gov

Classification and General Structural Features of Sulfonyl Anilines

Sulfonyl anilines can be broadly classified based on the nature of the linkage between the sulfonyl group and the aniline ring, as well as the substitution patterns on both aromatic rings. A primary classification distinguishes between sulfonamides, where the sulfonyl group is directly attached to the nitrogen atom of the aniline, and other derivatives where the sulfonyl group is linked to the aniline moiety through a different atom or group.

The general structure of a sulfonyl aniline consists of a phenylsulfonyl group attached to an aniline ring. The specific compound of interest, 4-[(3-Methylphenyl)methanesulfonyl]aniline, possesses a methylene (B1212753) bridge between the sulfonyl group and the aniline ring.

Table 1: General Structural Features of Sulfonyl Anilines

FeatureDescription
Sulfonyl Group Characterized by a sulfur atom double-bonded to two oxygen atoms (-SO₂-). It is a strong electron-withdrawing group.
Aniline Moiety A benzene (B151609) ring substituted with an amino group (-NH₂). The amino group is a key site for chemical modifications.
Linkage The sulfonyl group can be directly bonded to the nitrogen of the aniline (sulfonamide) or to the aromatic ring through various linkers.
Substitution Both the phenyl ring of the sulfonyl group and the aniline ring can bear various substituents, which significantly influence the molecule's properties.

Research Landscape and Emerging Opportunities for this compound and Related Molecular Entities

While specific research on this compound is limited, the broader class of sulfonyl anilines and related benzenesulfonamides is an active area of investigation. cerradopub.com.brnih.govnih.gov Research efforts are focused on synthesizing novel derivatives and evaluating their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comrsc.org The structural motif of a substituted phenylsulfonyl group attached to an aniline ring is a common feature in molecules designed to interact with specific biological targets.

The presence of the 3-methylphenyl group in this compound offers a site for further chemical modification, potentially leading to the development of new compounds with enhanced biological activity or improved physicochemical properties. The methylene spacer between the sulfonyl group and the aniline ring provides conformational flexibility, which could be advantageous for binding to biological receptors.

Emerging opportunities for this compound and its analogues lie in their potential as scaffolds for the development of novel therapeutic agents. For instance, derivatives of 4-(methylsulfonyl)aniline (B1202210) have been explored as potential anti-inflammatory agents with selectivity for the COX-2 enzyme. mdpi.com Furthermore, the synthesis of various sulfonylated anilines is being actively explored using modern synthetic methodologies, such as visible-light-mediated reactions, which could be applied to the synthesis of this compound and its derivatives. nih.govnih.gov

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₅NO₂S
Molecular Weight 261.34 g/mol
CAS Number 1227181-78-1

Source: PubChem CID 61243622 nih.gov

The exploration of compounds like this compound and its related molecular entities holds promise for the discovery of new molecules with valuable applications in medicine and materials science. Further research into the synthesis, characterization, and biological evaluation of this specific compound is warranted to fully elucidate its potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-methylphenyl)methylsulfonyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-3-2-4-12(9-11)10-18(16,17)14-7-5-13(15)6-8-14/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAOUNCUYPGHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Sulfonyl Anilines and Related Sulfonamides

The synthesis of sulfonyl anilines and the broader class of sulfonamides is built upon several cornerstone reactions. These methodologies provide a versatile toolkit for chemists to construct the critical sulfonyl group and introduce the required amino functionality.

The creation of the aryl sulfonyl group is a primary step in the synthesis of many sulfonamides and sulfones. The most traditional method involves the electrophilic aromatic substitution (EAS) of an aromatic ring using a strong sulfonating agent.

Chlorosulfonation: This direct approach utilizes chlorosulfonic acid (ClSO₃H) to introduce a sulfonyl chloride (-SO₂Cl) group onto an aromatic ring. However, this method is often limited by harsh acidic conditions and a lack of regioselectivity, which is dictated by the existing substituents on the arene.

Alternative Routes to Aryl Sulfonyl Chlorides: To overcome the limitations of direct chlorosulfonation, other methods have been developed. One common industrial method involves the chlorination of 4,4'-dinitrodiphenyldisulfide, a derivative of 4-chloronitrobenzene, in the presence of hydrochloric and nitric acid to produce 4-nitrobenzenesulfonyl chloride. chemicalbook.com This intermediate is pivotal for synthesizing a wide range of sulfonamides and can also be used as a precursor to sulfinic acids. chemicalbook.comgoogle.com

The following table summarizes key reagents used in aryl sulfonyl formation.

MethodKey Reagent(s)Functional Group IntroducedTypical Precursor
ChlorosulfonationChlorosulfonic Acid (ClSO₃H)-SO₂ClArene
Oxidative ChlorinationChlorine (Cl₂), HCl/HNO₃-SO₂ClAryl Disulfide

Once an aryl sulfonyl chloride is formed, the most straightforward path to a sulfonamide is through its reaction with a primary or secondary amine. This nucleophilic substitution reaction is a fundamental method for creating the S-N bond characteristic of sulfonamides. For instance, 4-nitrobenzenesulfonyl chloride can be reacted with aqueous ammonia (B1221849) to yield 4-nitrobenzenesulfonamide. prepchem.com Similarly, direct N-sulfonylation of various nitrogen-containing heterocycles like azoles can be achieved using sodium sulfinates mediated by N-halosuccinimides (NXS). rsc.org

A widely employed strategy for the synthesis of anilines involves the reduction of a corresponding nitroarene. This approach is particularly valuable as it allows for the installation of the versatile nitro group, which can withstand a variety of reaction conditions used to build the molecular backbone, before its final conversion to the amino group.

The reduction of an aromatic nitro group to a primary amine is a well-established transformation with numerous reliable methods. researchgate.net Common and effective reduction systems include:

Catalytic Hydrogenation: This method typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas (H₂). It is known for its high efficiency and clean reaction profile. researchgate.net

Metal-Acid Systems: Classic examples include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like hydrazine (B178648) or formic acid can be used as a hydrogen source in the presence of a catalyst.

This strategy is highly chemoselective, often leaving other functional groups within the molecule, such as sulfonyl groups and halides, intact.

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which provide powerful and versatile methods for forming carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, for example, enables the coupling of aryl halides or triflates with a wide range of amines, including ammonia and primary or secondary amines. This reaction is characterized by its broad substrate scope and functional group tolerance, making it a key tool in pharmaceutical and materials science. While not the most direct route for the synthesis of 4-[(3-Methylphenyl)methanesulfonyl]aniline, it represents a state-of-the-art method for the general synthesis of aryl amines and N-aryl sulfonamides.

Targeted Synthesis of this compound

The synthesis of the specific compound this compound, which features a methylene (B1212753) bridge between the sulfonyl group and the 3-methylphenyl moiety, requires a tailored approach. A logical retrosynthetic analysis points to a strategy involving the formation of the core benzyl (B1604629) phenyl sulfone structure, followed by the reduction of a nitro group to the final aniline (B41778).

Proposed Retrosynthetic Pathway
Target MoleculeKey DisconnectionKey Precursors
This compoundC-N Bond (via Nitro Reduction)1-Methyl-3-{[ (4-nitrophenyl)sulfonyl]methyl}benzene
S-C (methylene) BondSodium 4-nitrobenzenesulfinate & 3-Methylbenzyl chloride

The proposed synthesis hinges on the preparation of two key intermediates: an aryl sulfinate salt and a benzylic halide.

Synthesis of Sodium 4-nitrobenzenesulfinate: This nucleophilic precursor can be synthesized from 4-nitrobenzenesulfonyl chloride. The sulfonyl chloride itself is accessible through established industrial methods, such as the oxidative chlorination of 4,4'-dinitrodiphenyldisulfide. chemicalbook.com The subsequent reduction of 4-nitrobenzenesulfonyl chloride to its corresponding sulfinate salt, sodium 4-nitrobenzenesulfinate, is a standard transformation, often accomplished using a mild reducing agent like sodium sulfite.

Synthesis of 3-Methylbenzyl chloride: The electrophilic coupling partner, 3-methylbenzyl chloride, is prepared by the side-chain monochlorination of m-xylene. google.comgoogle.com This free-radical halogenation is typically initiated by UV light or a radical initiator and can be performed with chlorine gas. google.com The use of catalysts like pyridine (B92270) derivatives can improve the selectivity for monochlorination. google.com

Formation of the Benzyl Phenyl Sulfone Core: The key C-S bond-forming step is the nucleophilic substitution reaction between sodium 4-nitrobenzenesulfinate and 3-methylbenzyl chloride. This S-alkylation is a robust and widely used method for the synthesis of sulfones. organic-chemistry.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the sulfinate salt and promote the Sₙ2 reaction. reddit.com This step yields the intermediate, 1-methyl-3-{[(4-nitrophenyl)sulfonyl]methyl}benzene.

Final Reductive Step: The final step in the sequence is the reduction of the nitro group on the intermediate sulfone to the desired amino group. As outlined in section 2.1.3, this transformation can be cleanly and efficiently achieved via catalytic hydrogenation with H₂ over a Pd/C catalyst, affording the target compound, this compound. researchgate.net

Optimization of Reaction Conditions and Efficiency for Target Compound Formation

The formation of the target compound, this compound, involves the creation of a carbon-sulfur bond and a sulfur-nitrogen bond. The optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters that would be subject to optimization include the choice of solvent, temperature, catalyst, and base, as well as the nature of the starting materials.

A primary route to a compound like this compound would likely involve the sulfonylation of an aniline derivative or the reaction of a sulfonyl chloride with a suitable amine. For instance, the reaction of 4-nitrobenzyl chloride with sodium 3-methylbenzenesulfinate could form the corresponding nitro-sulfone, which would then be reduced to the target aniline.

Table 1: Hypothetical Optimization Parameters for the Synthesis of this compound via Sulfinate Alkylation and Subsequent Reduction

ParameterVariationExpected Outcome on Yield/Purity
Solvent (Alkylation) DMF, DMSO, AcetonitrilePolar aprotic solvents are generally preferred for SN2 reactions involving sulfinate salts.
Temperature (Alkylation) Room Temperature to 80 °CHigher temperatures may increase reaction rate but could also lead to side products.
Reducing Agent (Reduction) SnCl2/HCl, Fe/HCl, H2/Pd-CThe choice of reducing agent can affect the chemoselectivity and yield of the aniline formation.
Solvent (Reduction) Ethanol, Methanol, Ethyl AcetateProtic solvents are commonly used for metal-based reductions.

Another viable synthetic approach is the Friedel-Crafts sulfonylation of an N-protected aniline with 3-methylbenzylsulfonyl chloride. The protecting group on the aniline nitrogen is essential to prevent N-sulfonylation and to modulate the directing effect of the amino group. Subsequent deprotection would yield the final product. Optimization here would focus on the Lewis acid catalyst (e.g., AlCl3, FeCl3), reaction temperature, and the specific protecting group used.

Derivatization Strategies for Structural Diversification

To explore the structure-activity relationships (SAR) of this compound, systematic modifications of its core structure would be undertaken. These derivatization strategies allow for the investigation of how different functional groups at various positions influence the compound's properties.

The aniline ring offers multiple positions for substitution, which can significantly impact the molecule's electronic and steric properties.

Substitution on the Aniline Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho and meta positions relative to the amino group can probe the electronic and steric requirements for biological activity. For example, electron-withdrawing groups would decrease the basicity of the aniline nitrogen, while electron-donating groups would increase it.

N-Alkylation/N-Acylation: The amino group itself is a key site for modification. N-alkylation or N-acylation can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Table 2: Potential Derivatives of the Aniline Subunit for SAR Studies

Position of ModificationType of ModificationRationale for SAR
C2 or C3 of AnilineHalogenation (F, Cl, Br)Probes steric and electronic effects.
C2 or C3 of AnilineAlkylation (e.g., -CH3)Investigates steric bulk and lipophilicity.
Amino GroupN-methylation, N-ethylationAlters basicity and potential for H-bonding.
Amino GroupN-acetylationReduces basicity and introduces a hydrogen bond acceptor.

Positional Isomers of the Methyl Group: Moving the methyl group from the meta (3-position) to the ortho (2-position) or para (4-position) would allow for an assessment of the steric and electronic effects of the methyl group's location on the phenyl ring.

Replacement of the Methyl Group: The methyl group could be replaced with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) or with electron-withdrawing or electron-donating groups (e.g., methoxy, chloro, trifluoromethyl) to systematically probe the impact of lipophilicity, sterics, and electronics in this region of the molecule.

The sulfonyl linker is a critical component of the molecule's architecture. While less commonly modified than the aromatic rings, its manipulation can provide valuable SAR insights.

Oxidation State of Sulfur: The sulfonyl group (-SO2-) could be reduced to a sulfinyl group (-SO-) or a sulfide (B99878) group (-S-) to evaluate the importance of the oxidation state and the geometry of the sulfur center.

Insertion/Deletion of Methylene Group: The methylene bridge between the sulfonyl group and the 3-methylphenyl ring could be removed to create a direct aryl sulfone linkage, or an additional methylene group could be inserted to increase flexibility.

Chemo- and Regioselective Considerations in Synthetic Pathways

Achieving the desired substitution pattern in the synthesis of this compound and its derivatives requires careful consideration of chemo- and regioselectivity.

Chemoselectivity in Sulfonylation: During the sulfonylation of aniline, a key challenge is to achieve C-sulfonylation (on the aromatic ring) rather than N-sulfonylation (on the amino group). This is typically addressed by using a protecting group on the nitrogen, such as an acetyl group. The protecting group can be removed in a subsequent step.

Regioselectivity in Aromatic Substitution: In the case of Friedel-Crafts sulfonylation of a substituted aniline, the directing effects of the substituents on the ring will determine the position of the incoming sulfonyl group. An N-acetylated amino group is an ortho-, para-director. Therefore, to obtain the desired para-substituted product, steric hindrance at the ortho position can be exploited, or separation of isomers may be necessary. For modifications on the aniline ring of the final product, the amino group, being a strong activating ortho-, para-director, will govern the regioselectivity of subsequent electrophilic aromatic substitution reactions. Conversely, the sulfonyl group is a deactivating meta-director. The interplay of these directing effects must be considered when planning further derivatization steps.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are fundamental in determining the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for establishing the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra would provide critical information.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons on both the aniline (B41778) and the 3-methylphenyl (tolyl) rings. The chemical shifts and coupling patterns (e.g., doublets, triplets) would help assign their relative positions. The methyl group on the tolyl ring would likely appear as a singlet in the upfield region (around 2.3 ppm). The methylene (B1212753) bridge protons (-CH₂-) adjacent to the sulfonyl group would also present as a singlet, while the amine (-NH₂) protons of the aniline group would appear as a broad singlet, the chemical shift of which could be concentration and solvent dependent.

The corresponding ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The methyl carbon would be found at a high field, while the aromatic carbons would resonate in the typical downfield region (110-150 ppm). The methylene carbon would have a characteristic chemical shift influenced by the adjacent sulfonyl group.

A representative table of expected NMR data is presented below, although it must be emphasized that these are estimations based on known chemical shift ranges for similar functional groups.

Table 1: Hypothetical NMR Data for 4-[(3-Methylphenyl)methanesulfonyl]aniline

Assignment Hypothetical ¹H NMR Chemical Shift (δ, ppm) Hypothetical ¹³C NMR Chemical Shift (δ, ppm)
-CH₃ ~2.3 (s, 3H) ~21.0
-SO₂-CH₂- ~4.2 (s, 2H) ~60.0
Aniline -NH₂ Variable (br s, 2H) -
Aromatic C-H ~6.7-7.5 (m) ~115-145
Aromatic C (quaternary) - ~130-150

s = singlet, br s = broad singlet, m = multiplet. Chemical shifts are referenced to TMS and are dependent on the solvent used.

Infrared (IR) and Raman spectroscopy would be employed to identify the characteristic vibrational modes of the functional groups present in the molecule.

The IR spectrum would be expected to show strong, characteristic absorption bands for the sulfonyl group (SO₂), typically appearing as two distinct stretches around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching vibrations of the primary amine group would be visible as a pair of bands in the 3500-3300 cm⁻¹ region. C-H stretching vibrations for the aromatic rings and the methyl/methylene groups would appear around 3100-2850 cm⁻¹.

Raman spectroscopy would complement the IR data, often providing stronger signals for the symmetric vibrations and the non-polar bonds of the aromatic rings.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
N-H Stretch (amine) 3500-3300 Medium
Aromatic C-H Stretch 3100-3000 Medium-Weak
Aliphatic C-H Stretch 3000-2850 Medium-Weak
SO₂ Asymmetric Stretch 1350-1300 Strong
SO₂ Symmetric Stretch 1160-1120 Strong
C-N Stretch 1340-1250 Medium

Intensities are estimations and can vary.

Solid-State Structural Determination

To understand the precise three-dimensional arrangement of the molecule in the solid state, X-ray diffraction techniques are indispensable.

Single-crystal X-ray diffraction (XRD) would provide the most definitive structural information. By growing a suitable single crystal of the compound and analyzing its diffraction pattern, it would be possible to determine the precise coordinates of each atom in the crystal lattice. This would yield accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its preferred conformation in the solid state.

A hypothetical crystallographic data table is provided below, illustrating the type of information that would be obtained from such an analysis.

Table 3: Hypothetical Single-Crystal XRD Data for this compound

Parameter Hypothetical Value
Chemical Formula C₁₄H₁₅NO₂S
Formula Weight 261.34
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~8.2
c (Å) ~15.1
β (°) ~95.0
Volume (ų) ~1290
Z 4

These values are purely illustrative and represent a plausible crystallographic outcome.

The data from an XRD study would also be crucial for analyzing how the molecules pack together in the crystal lattice, which is governed by various intermolecular forces.

Given the presence of an amine group (a hydrogen bond donor) and a sulfonyl group (a strong hydrogen bond acceptor), the formation of hydrogen bonds would be a dominant feature of the crystal packing. One would anticipate the presence of N-H⋯O hydrogen bonds, where the amine hydrogen atoms interact with the oxygen atoms of the sulfonyl group of a neighboring molecule. These interactions could lead to the formation of chains, dimers, or more complex three-dimensional networks.

Analysis of Intermolecular Interactions in Crystal Lattices

π-π Stacking and Van der Waals Interactions

In the crystalline state, the supramolecular assembly of this compound is influenced by a combination of intermolecular forces. While specific quantitative data on π-π stacking for this exact compound is not detailed in the available literature, the presence of two aromatic rings—the aniline and the 3-methylphenyl moieties—creates the potential for such interactions. Typically, π-π stacking involves the overlap of π-orbitals between adjacent aromatic rings, contributing to the stabilization of the crystal lattice. These interactions can occur in either a parallel-displaced or a T-shaped (edge-to-face) arrangement.

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), a unique fingerprint of the intermolecular contacts can be generated.

Interactive Data Table: Anticipated Intermolecular Contact Contributions

Below is a representative table illustrating the kind of data a Hirshfeld surface analysis would provide for a molecule of this nature. Note: This data is illustrative for a typical sulfonanilide and not experimentally determined for the specific title compound.

Intermolecular Contact TypePercentage Contribution (%)
H···H45 - 55
C···H / H···C20 - 30
O···H / H···O10 - 20
N···H / H···N3 - 8
S···H / H···S1 - 5
C···C< 3

Conformational Analysis and Torsional Preferences in Solution and Solid States

In the solid state , the conformation is fixed by the constraints of the crystal lattice. The molecule adopts a low-energy conformation that allows for optimal packing and maximization of intermolecular forces. The key torsional angles, such as the C-S-N-C and C-C-S-N dihedral angles, would be precisely defined and could be determined via single-crystal X-ray diffraction.

In solution , the molecule is conformationally more flexible. The rotation around single bonds is more facile, and the molecule may exist as an equilibrium of multiple conformers. The preferred conformation in solution is influenced by the solvent environment and may differ significantly from that observed in the solid state. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the potential energy surface associated with the rotation around specific bonds, thereby identifying the most stable conformations and the energy barriers between them. For sulfonamides, the geometry around the sulfur atom is typically tetrahedral, and the rotational preferences aim to minimize steric hindrance between the bulky aryl groups.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are widely used to determine molecular properties with a high degree of accuracy, offering a balance between computational cost and precision.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 4-[(3-Methylphenyl)methanesulfonyl]aniline, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural parameters. This process involves finding the minimum energy conformation on the potential energy surface.

Once the geometry is optimized, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. A comparison between the computed vibrational spectrum and experimental data (e.g., from FT-IR and Raman spectroscopy) allows for the precise assignment of spectral bands to specific molecular motions. For instance, the characteristic vibrational modes of the sulfonyl (SO₂), amine (NH₂), and methyl (CH₃) groups, as well as the vibrations of the phenyl rings, can be identified. Typically, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental results.

Table 1: Selected Calculated Vibrational Frequencies for this compound No publicly available computational studies were found for this specific compound. The table below is a representative example of how such data would be presented.

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
ν(N-H) asymmetric 3450 NH₂ stretch
ν(N-H) symmetric 3350 NH₂ stretch
ν(C-H) aromatic 3100-3000 Aromatic C-H stretch
ν(C-H) methyl 2980-2920 CH₃ stretch
ν(S=O) asymmetric 1330 SO₂ stretch
ν(S=O) symmetric 1160 SO₂ stretch

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS).

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound No publicly available computational studies were found for this specific compound. The table below is a representative example of how such data would be presented.

Atom Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm)
C (ipso, attached to SO₂) 140.5 -
C (ortho to SO₂) 129.0 7.80
C (meta to SO₂) 115.0 6.70
C (para to SO₂, attached to NH₂) 150.0 -
C (ipso, attached to CH₃) 139.0 -
C (methyl) 21.5 2.40

Electronic Structure and Reactivity Descriptors

Beyond molecular structure, computational chemistry provides deep insights into the electronic distribution and reactivity of a molecule. Descriptors derived from the molecular orbitals and electrostatic potential are key to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO orbitals would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is often localized on the electron-rich aniline (B41778) ring, while the LUMO may be distributed across the sulfonyl group and the adjacent phenyl ring.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. In this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen of the amine group, highlighting these as key sites for interaction with electrophiles or for hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Molecular Dynamics Simulations for Conformational Sampling

A typical MD simulation for this molecule would involve placing it in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The interactions between all atoms are calculated using a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period, often on the scale of nanoseconds to microseconds.

The primary goal of such simulations would be conformational sampling—the systematic exploration of the different spatial arrangements (conformations) the molecule can adopt by rotating around its single bonds. Key areas of flexibility in this compound include the bonds connecting the aniline and methylphenyl rings to the central methanesulfonyl group. The simulation would reveal the most energetically favorable and, therefore, most populated conformations. Furthermore, it would identify the energy barriers between different conformations, providing a detailed map of the molecule's flexibility and dynamic behavior. This information is fundamental for understanding how the molecule's shape influences its function and interactions.

In Silico Prediction of Structure-Property Relationships

In silico methods leverage computational models to predict the properties of a molecule based solely on its chemical structure. These predictions are vital for early-stage drug discovery and chemical research, as they allow for the screening of compounds without the need for extensive laboratory synthesis and testing. For this compound, various physicochemical and pharmacokinetic properties can be estimated.

These predictions are derived from algorithms that have been trained on large datasets of known compounds. For instance, lipophilicity, often expressed as a logarithm of the partition coefficient (LogP), is a critical predictor of a molecule's ability to cross cell membranes. The Topological Polar Surface Area (TPSA) is another key descriptor that correlates with drug transport and bioavailability.

The predicted properties for this compound provide a foundational understanding of its likely behavior. The number of rotatable bonds suggests a degree of conformational flexibility, which aligns with the objectives of molecular dynamics simulations. The presence of hydrogen bond donors and acceptors indicates its potential to form hydrogen bonds, which are crucial for molecular recognition and binding processes.

Below is a table summarizing the key in silico predicted properties for this compound.

PropertyPredicted ValueInterpretation
Molecular FormulaC14H15NO2SThe elemental composition of the molecule.
Molecular Weight261.34 g/molThe mass of one mole of the compound.
XLogP32.8A measure of lipophilicity, suggesting moderate permeability across biological membranes.
Hydrogen Bond Donor Count1The number of hydrogen atoms attached to electronegative atoms (N or O) that can act as hydrogen bond donors.
Hydrogen Bond Acceptor Count3The number of electronegative atoms (N or O) with lone pairs that can act as hydrogen bond acceptors.
Rotatable Bond Count4Indicates the molecule's conformational flexibility.
Topological Polar Surface Area (TPSA)54.6 ŲRelates to the polarity of the molecule and is a predictor of its transport properties.
Heavy Atom Count18The total number of non-hydrogen atoms in the molecule.

Biological and Biomedical Research Applications

Investigation of Diverse Biological Activities in Related Sulfonyl Anilines

The sulfonyl aniline (B41778) moiety is a key pharmacophore in a variety of biologically active molecules. Its presence often confers desirable pharmacokinetic and pharmacodynamic properties, making it a valuable component in drug design and discovery.

Antimicrobial Potential and Mechanisms

Sulfonamides, a class of compounds containing the sulfonyl group, were among the first antimicrobial agents to be widely used. Their mechanism of action primarily involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is essential for the production of DNA, RNA, and proteins, and its inhibition leads to the cessation of bacterial growth and replication.

Recent research has continued to explore the antimicrobial properties of novel sulfonamide derivatives. For instance, certain 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have demonstrated activity against pathogenic microbes that cause urinary tract infections. nih.gov The antibacterial activity of sulfonamides is attributed to their ability to act as competitive inhibitors of DHPS, thereby blocking the folate synthesis pathway. nih.gov These compounds have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

The following table summarizes the antimicrobial activity of selected sulfonyl aniline-related compounds against various microbial strains.

Compound TypeTarget Microbe(s)Mechanism of ActionReference(s)
SulfonamidesGram-positive and Gram-negative bacteriaInhibition of dihydropteroate synthase (DHPS), blocking folic acid synthesis nih.gov
7-Methoxyquinoline-Sulfonamide HybridsUrinary tract infection pathogensInhibition of dihydropteroate synthase (DHPS) nih.gov

Anti-inflammatory Modulatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, and many of these agents function by inhibiting cyclooxygenase (COX) enzymes. A series of 4-(methylsulfonyl)aniline (B1202210) derivatives have been synthesized and evaluated as potential anti-inflammatory agents with selectivity for the COX-2 enzyme. nih.gov In vivo studies using a rat paw edema model demonstrated that these compounds produced a significant reduction in inflammation. nih.gov The anti-inflammatory effect of these NSAIDs is derived from their capacity to inhibit the COX enzyme, which is responsible for the conversion of arachidonic acid into prostaglandins. nih.gov

Furthermore, N-sulfonyl anthranilic acids have been generated and assessed for their in vitro anti-inflammatory activity against interleukin-1β (IL-1β) and COX-2 in lipopolysaccharide (LPS)-induced RAW264.7 cells. researchgate.net Notably, certain derivatives displayed potent anti-inflammatory properties, surpassing the activity of the well-known NSAID, ibuprofen. researchgate.net

The table below details the anti-inflammatory effects of specific sulfonyl aniline-related compounds.

Compound/DerivativeModel/TargetObserved EffectReference(s)
4-(Methylsulfonyl)aniline derivativesRat paw edema modelSignificant reduction of paw edema nih.gov
N-sulfonyl anthranilic acids (compounds 4c and 4d)LPS-induced RAW264.7 cells (IL-1β and COX-2)Potent anti-inflammatory activity, stronger than ibuprofen researchgate.net

Anticancer and Antiproliferative Research

The quest for novel and effective anticancer agents is a primary focus of medicinal chemistry. Sulfonyl aniline derivatives have emerged as a promising class of compounds with significant antiproliferative and anticancer activities. nih.gov Their mechanisms of action are diverse and include the induction of cell cycle arrest, disruption of microtubule assembly, and triggering of apoptosis. nih.gov

A number of structurally novel sulfonamide derivatives have demonstrated substantial antitumor activity in vitro. nih.gov For example, a sulfonyl-containing compound named InhiTinib was found to impair the proliferation of the EL4 lymphoblastic cell line with an IC50 of 1.55 μM. nih.govresearchgate.net This growth inhibition was attributed to the induction of apoptosis. nih.govresearchgate.net

In another study, acridine/sulfonamide hybrids were evaluated for their anticancer activity against several human carcinoma cell lines. nih.gov One particular compound, 8b, was the most active against HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cells with IC50 values of 14.51, 9.39, and 8.83 µM, respectively. nih.gov Another compound, 7c, displayed a significant inhibitory effect on Topo-II, an enzyme crucial for DNA replication, with an IC50 of 7.33 μM. nih.gov

The cytotoxic effects of various sulfonyl aniline-related compounds on different cancer cell lines are presented in the table below.

Compound/DerivativeCancer Cell Line(s)IC50 Value(s)Reference(s)
InhiTinibEL4 (T-cell lymphoma)1.55 μM nih.govresearchgate.net
Compound 8b (Acridine/Sulfonamide Hybrid)HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast)14.51 µM, 9.39 µM, 8.83 µM nih.gov
Compound 7c (Acridine/Sulfonamide Hybrid)Topo-II Inhibition7.33 μM nih.gov

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. The sulfonyl-containing compound InhiTinib has been shown to trigger apoptosis in several murine and human cancer cell lines. nih.govresearchgate.net In InhiTinib-treated EL4 cells, nearly all (93%) stained positive for Annexin-V, a marker of apoptosis. nih.govresearchgate.net

Furthermore, a benzo(1,3)dioxol-based derivative of sulfonamide was found to have a potent anticancer effect on colorectal cancer cells, primarily by inducing apoptosis and necrosis. researchgate.net This compound was shown to significantly increase the production of reactive oxygen species (ROS), and the induction of apoptosis could be lessened by a free oxygen radical scavenger, indicating that its antiproliferative effect is at least partially dependent on redox balance. researchgate.net The induction of apoptosis by anticancer drugs can be mediated by the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade. mdpi.com

Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and play a crucial role in cell division. They are a well-established target for anticancer drugs. researchgate.net A number of sulfonamides have been identified as antimitotic agents that interfere with microtubule dynamics. nih.govresearchgate.net

Several indole (B1671886) sulfonamides have been shown to inhibit the polymerization of microtubule proteins in vitro and suppress the dynamic instability at the plus ends of microtubules. nih.gov These compounds block the cell cycle at mitosis by disrupting the assembly dynamics of spindle microtubules. nih.gov At their lowest effective concentrations, they were observed to depolymerize the spindle microtubules. nih.gov

Research has also demonstrated that certain sulfonamide drugs bind to the colchicine (B1669291) site of tubulin in a reversible manner. researchgate.net This binding can induce conformational changes in the tubulin protein. researchgate.net The discovery of sulfonamide drugs that inhibit tubulin polymerization, such as E7010 and T138067, has paved the way for their clinical development as anticancer agents. researchgate.net Novel microtubule destabilizing sulfonamides have been developed that cause a clear disruption of the microtubule network and inhibit tubulin polymerization in vitro. nih.govnih.gov

The following table summarizes the interactions of various sulfonyl aniline-related compounds with tubulin and their effects on microtubule dynamics.

Compound ClassInteraction with TubulinEffect on Microtubule DynamicsReference(s)
Indole sulfonamidesInhibits polymerization of microtubule proteinSuppresses dynamic instability; depolymerizes spindle microtubules nih.gov
Diaryl-sulfonamidesBinds to the colchicine site of tubulinInduces conformational changes in tubulin researchgate.net
Microtubule Destabilizing Sulfonamides (MDS)Binds to tubulinDisrupts microtubule network; inhibits tubulin polymerization nih.govnih.gov
Modulation of Key Regulatory Proteins (e.g., p53, p21)

There are no available studies investigating the impact of 4-[(3-Methylphenyl)methanesulfonyl]aniline on the expression or activity of the tumor suppressor protein p53 or its downstream target, the cyclin-dependent kinase inhibitor p21. The p53 pathway is a critical regulator of the cell cycle and apoptosis, and its modulation is a key strategy in cancer research. The absence of data indicates that the potential of this specific compound to influence this crucial pathway has not been reported.

Enzyme and Receptor Target Engagement Studies

Investigations into how a compound interacts with specific enzymes and receptors are fundamental to understanding its mechanism of action and potential therapeutic utility. For this compound, there is no published research on its engagement with several important classes of enzymes and receptors.

Carbonic Anhydrase (CA) Inhibition Investigations

While the sulfonamide functional group is a well-known pharmacophore for carbonic anhydrase inhibitors, no studies have specifically evaluated the inhibitory activity of this compound against any of the carbonic anhydrase isoforms. Research on other benzenesulfonamide (B165840) derivatives has shown that structural modifications can lead to potent and isoform-selective inhibitors. nih.gov However, without empirical data, the CA inhibitory profile of this particular compound remains unknown.

Kinase Inhibition Profiling (e.g., IRAK4, CDK2, CSNK2)

Kinases are a major class of drug targets, particularly in oncology and immunology. There is no information available regarding the screening of this compound against interleukin-1 receptor-associated kinase 4 (IRAK4), cyclin-dependent kinase 2 (CDK2), or casein kinase 2 (CSNK2). Consequently, its potential as a kinase inhibitor is yet to be determined.

Protein Tyrosine Phosphatase (PTP) Inhibition Studies

Protein tyrosine phosphatases are critical regulators of signal transduction pathways. The potential for this compound to act as an inhibitor of any PTPs has not been documented in the scientific literature.

Ligand-Receptor Binding Affinity and Specificity

There are no published studies detailing the binding affinity or specificity of this compound for any biological receptors. Such studies are essential for identifying the direct molecular targets of a compound and understanding its pharmacological profile.

Structure-Activity Relationship (SAR) Analysis and Rational Design

Given the lack of primary research data on the biological activities of this compound, no structure-activity relationship (SAR) analyses have been published. SAR studies are contingent on having a series of related compounds with corresponding biological data to elucidate the chemical features responsible for their activity. Without this foundational information, rational design of more potent or selective analogs based on this scaffold is not possible.

Impact of Structural Modifications on Biological Efficacy

Structure-activity relationship (SAR) studies on a series of sulfonanilide analogs have revealed key structural requirements for potent biological activity. For instance, in the context of aromatase inhibition, modifications have been systematically made to the aniline ring (Ring A), the central sulfonyl-containing linker, and the methylphenyl ring (Ring B).

Key findings from these studies indicate:

The Aniline Moiety (Ring A): The amino group on the aniline ring is a critical feature. Its position and the presence of other substituents can modulate activity.

The Sulfonyl Linker: The sulfonyl group (-SO2-) is important for binding interactions with biological targets. It often acts as a hydrogen bond acceptor. mdpi.com

The Phenyl Ring (Ring B): The substitution pattern on this ring significantly influences potency. The presence and position of the methyl group, as seen in the parent compound, can enhance hydrophobic interactions within the target's binding pocket. researchgate.net Studies on related aryl sulfonamides have shown that introducing electron-withdrawing groups (like a nitro group) can enhance antiproliferative activity against certain breast cancer cell lines. bohrium.com

The following table summarizes the impact of various structural modifications on the biological efficacy of related sulfonanilide compounds, primarily focusing on their role as aromatase inhibitors.

Compound SeriesStructural ModificationImpact on Biological Efficacy (e.g., Aromatase Inhibition)Reference
Nimesulide AnalogsVaried substituents on the aniline ringIntroduction of carboxamide groups generally decreased cell growth suppression activity in breast cancer cells. researchgate.netnih.gov
Phenyldiazenyl SulfonamidesReplacement of the benzyl (B1604629) group with a phenyldiazenyl moietyResulted in compounds with micromolar range aromatase inhibition and dose-dependent inhibition of MCF-7 breast cancer cells. nih.gov
Indole SulfonamidesIndole nucleus linked to the sulfonamide nitrogenThe indole group interacts with the heme group of aromatase, enhancing target engagement. mdpi.com
Dihydroeugenol-Aryl-SulfonamidesAddition of an electron-withdrawing nitro group to the aryl ringIncreased antiproliferative activity against MDA-MB-231 breast cancer cells, inducing G1/S cell cycle arrest. bohrium.com

Bioisosteric Replacements in Lead Compound Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. nih.gov This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. This technique can improve potency, selectivity, metabolic stability, and pharmacokinetic profiles.

In the context of this compound and its derivatives, several bioisosteric replacements could be considered for lead optimization:

Sulfone Group Replacement: The sulfone moiety is a key structural feature. A common bioisosteric replacement for a sulfone is a sulfoximine (B86345) group. This change can alter the geometry and electronic properties, potentially leading to different binding interactions and improved selectivity profiles. sci-hub.se

Methyl Group Replacement: While the methyl group is small, its replacement with other small groups like a chlorine atom or a trifluoromethyl group can fine-tune the compound's lipophilicity and electronic nature, thereby affecting target binding and metabolic stability.

Bioisosteric replacement of a carbon atom with a sulfur atom has been shown in other compound series to alter lipophilicity and introduce new interactions that can stabilize the ligand-target complex. nih.gov Similarly, replacing a carboxylic acid group with a tetrazole or an acylsulfonamide, which have comparable pKa values, has proven effective in maintaining or improving binding affinities in other inhibitor classes. rsc.orgestranky.sk These principles could be applied to optimize sulfonanilide-based compounds.

Conformational Preferences and Their Role in Molecular Recognition

The three-dimensional conformation of a drug molecule is crucial for its interaction with a biological target. Molecular docking and simulation studies on sulfonanilide derivatives have provided insights into their binding modes and the conformational preferences required for molecular recognition, particularly with the enzyme aromatase. mdpi.comnih.gov

Aromatase is a key enzyme in estrogen biosynthesis, and its active site contains a heme group and is largely hydrophobic. mdpi.com For a sulfonanilide inhibitor to be effective, it must adopt a conformation that allows it to fit snugly within this active site and form favorable interactions.

Docking studies of various non-steroidal sulfonanilide-based aromatase inhibitors reveal a common binding pattern:

One of the aromatic rings (often a nitrogen-containing heterocycle like indole in advanced analogs) typically engages in a π-π stacking interaction with the heme group of the enzyme. mdpi.com

The sulfonyl group's oxygen atoms frequently form hydrogen bonds with key amino acid residues in the active site, such as Met374, which helps to anchor the inhibitor. nih.govsemanticscholar.org

The second aromatic ring, corresponding to the 3-methylphenyl group in the parent compound, generally occupies a hydrophobic pocket within the active site. The methyl group can enhance this hydrophobic interaction, contributing to binding affinity. mdpi.com

The flexible linker between the two aromatic systems, in this case, the -CH2-SO2- bridge, allows the molecule to adopt the necessary "bent" conformation to simultaneously engage these different interaction points within the aromatase active site. The stability of this protein-ligand complex, as confirmed by molecular dynamics simulations in some studies, is indicative of a stable binding conformation. mdpi.com

Mechanistic Probing of Biological Action

Understanding the precise mechanism by which a compound exerts its biological effects is a cornerstone of drug discovery. For this compound and its analogs, research has focused on their ability to interfere with specific enzymes and cellular signaling pathways.

Cellular Pathway Disruption and Downstream Effects

The primary mechanism of action identified for many sulfonanilide compounds is the inhibition of the aromatase enzyme (CYP19A1). nih.gov Aromatase is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol).

By inhibiting aromatase, these compounds disrupt the estrogen production pathway. This leads to a significant reduction in the levels of circulating and intratumoral estrogens. researchgate.net In hormone-dependent breast cancers, where estrogen acts as a potent mitogen, this estrogen deprivation has profound downstream effects:

Inhibition of Cell Proliferation: Reduced estrogen levels lead to a decrease in the activation of the estrogen receptor (ER). This, in turn, downregulates the expression of estrogen-responsive genes that are critical for cell cycle progression and proliferation, such as Ki67. researchgate.net

Induction of Apoptosis: Prolonged estrogen deprivation can trigger programmed cell death (apoptosis) in cancer cells.

Changes in Gene Expression: Treatment with aromatase inhibitors leads to marked changes in the molecular profile of tumors. A notable effect is the decreased expression of the progesterone (B1679170) receptor (PgR), another estrogen-regulated gene. researchgate.net

Some studies suggest that certain sulfonanilide analogs suppress aromatase not by directly inhibiting the enzyme's catalytic activity, but by decreasing the transcription of the aromatase gene itself. nih.govacs.org This indicates an upstream mechanism of action that disrupts the cellular machinery responsible for producing the enzyme. This dual action—suppressing both enzyme expression and activity—makes this class of compounds particularly interesting.

In Vitro Enzyme Kinetics and Binding Assays

The potency of enzyme inhibitors is quantified using in vitro assays that measure their ability to block an enzyme's activity. For sulfonanilide-based aromatase inhibitors, these assays typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Computational methods, such as molecular docking, are also used to predict the binding affinity of these compounds to their target. The docking score, often expressed in terms of interaction energy (e.g., -CDOCKER energy in kcal/mol), provides a theoretical estimate of how strongly a compound binds to the enzyme's active site. Higher interaction energy values suggest more favorable binding. nih.gov

A study involving 81 different sulfonanilide derivatives docked against the aromatase enzyme provided a wide range of binding affinities. nih.govsemanticscholar.org The known drug exemestane (B1683764) was used as a reference, with a -CDOCKER interaction energy of 48.27 kcal/mol. Several novel sulfonanilide derivatives demonstrated even higher (i.e., more favorable) interaction energies, indicating strong theoretical binding potential. nih.govsemanticscholar.org

The table below presents data from various studies on sulfonanilide derivatives, showcasing their inhibitory concentrations and calculated binding energies against aromatase.

Compound ID/SeriesAssay/MethodResultTargetReference
Sulfonanilide Derivative 3In vitro enzyme inhibitionIC50 in low micromolar rangeAromatase (CYP19A1) mdpi.comscilit.com
Sulfonanilide Derivative 9In vitro enzyme inhibitionIC50 in low micromolar rangeAromatase (CYP19A1) mdpi.comscilit.com
Phenyldiazenyl Sulfonamide 3fIn vitro enzyme inhibitionIC50 in micromolar rangeAromatase (CYP19A1) nih.gov
Top 14 Sulfonanilide HitsMolecular Docking-CDOCKER Interaction Energy: 49.45 to 53.19 kcal/molAromatase (PDB: 3EQM) nih.govsemanticscholar.org
Exemestane (Reference)Molecular Docking-CDOCKER Interaction Energy: 48.27 kcal/molAromatase (PDB: 3EQM) nih.govsemanticscholar.org

These in vitro and in silico results demonstrate that the sulfonanilide scaffold, as represented by this compound, is a promising foundation for developing potent enzyme inhibitors.

Advanced Applications and Future Research Directions

Role as Building Blocks in Advanced Organic Synthesis

The structural attributes of 4-[(3-Methylphenyl)methanesulfonyl]aniline make it an exemplary starting material in advanced organic synthesis. The primary amine group is a key functional handle for a multitude of chemical transformations, enabling its incorporation into more complex molecular architectures.

Synthesis of Complex Heterocyclic Compounds

Heterocyclic compounds are foundational to medicinal chemistry and materials science. The aniline (B41778) functional group in this compound serves as a versatile nucleophile, facilitating the construction of various heterocyclic rings. It can readily participate in condensation reactions, cyclizations, and multi-component reactions to yield diverse and complex heterocyclic systems. researchgate.netresearchgate.netnih.gov

For instance, it can be used as a precursor for the synthesis of quinolines, benzodiazepines, and other fused ring systems that are prevalent in biologically active molecules. amazonaws.com Three-component reactions, which involve the simultaneous combination of three or more reactants, offer an efficient pathway to structurally complex molecules like substituted anilines and triazoles from simple precursors. beilstein-journals.orgresearchgate.net The sulfonyl group can influence the reactivity and regioselectivity of these cyclization reactions, providing a level of control over the final product.

Table 1: Potential Heterocyclic Systems from this compound
Heterocyclic SystemKey Reaction TypePotential Co-ReactantsSignificance
QuinolinesSkraup or Doebner-von Miller reactionGlycerol, α,β-unsaturated aldehydes/ketonesCore structure in antimalarial and anticancer drugs.
BenzimidazolesCondensation/CyclizationCarboxylic acids or aldehydesFound in anthelmintic and antifungal agents.
1,2,3-TriazolesMulti-component CycloadditionAromatic ketones, sodium sulfinates, azidesUsed in "click" chemistry, materials, and pharmaceuticals. researchgate.net
ThiazolidinonesCyclocondensationThioglycolic acid, aldehydesExhibits a wide range of biological activities including anticancer. amazonaws.com

Applications in Polymer and Material Science Chemistry

Aniline and its derivatives are key monomers in the synthesis of conducting polymers, most notably polyaniline (PANI). impactfactor.orgsciencepublishinggroup.com this compound can be envisioned as a functionalized monomer for creating novel polymeric materials. The incorporation of the bulky and polar 3-methylphenyl)methanesulfonyl group into a polymer backbone would be expected to significantly alter its physicochemical properties.

Potential modifications to polymer properties could include:

Enhanced Solubility: The bulky substituent may disrupt polymer chain packing, potentially increasing solubility in common organic solvents and facilitating easier processing.

Modified Conductivity: The electronic nature of the substituent could modulate the doping process and charge transport along the polymer chain, allowing for the fine-tuning of electrical conductivity. sciencepublishinggroup.com

Functional Handles: The sulfonyl group could serve as a site for post-polymerization modification, allowing for the grafting of other molecules or the coordination of metal ions.

Altered Morphology: The presence of the substituent is likely to influence the self-assembly and morphology of the resulting polymer, impacting properties such as film formation and mechanical strength. sciencepublishinggroup.com

These modified polymers could find applications in areas such as anti-corrosion coatings, sensors, and components for electronic devices.

Strategies for Enhancing Molecular Properties for Biomedical Applications

While the core structure of this compound provides a starting point, significant modifications are often necessary to optimize its properties for specific biomedical uses, particularly in drug development.

Design Considerations for Improved Target Interaction and Bioavailability

Optimizing a compound for therapeutic use involves a multi-parameter approach focusing on its interaction with the biological target and its ability to reach that target in the body (bioavailability). For sulfonanilide derivatives, key considerations include enhancing aqueous solubility and membrane permeability. researchgate.netijpca.org

Strategies for improvement can be broadly categorized into structural modification and advanced formulation:

Structural Modification: This involves chemically altering the molecule to improve its properties. For example, introducing polar groups (e.g., hydroxyl, carboxyl) can increase water solubility, while fine-tuning the lipophilicity by modifying the alkyl or aryl substituents can enhance membrane permeability. mdpi.com Computational methods like Comparative Molecular Field Analysis (CoMFA) and molecular docking can be employed to rationally design analogs with improved binding affinity for their target protein. nih.gov

Formulation Strategies: For compounds with persistent solubility issues, pharmaceutical formulation techniques can be employed. These include creating amorphous solid dispersions, complexation with cyclodextrins, or developing lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) to enhance absorption in the gastrointestinal tract. nih.gov

Table 2: Design Strategies for Enhanced Biomedical Properties
StrategySpecific ApproachObjectiveExpected Outcome
Structural ModificationIntroduce polar functional groups (e.g., -OH, -COOH)Increase aqueous solubilityImproved dissolution and absorption. ijpca.org
Create prodrugsMask polar groups to increase lipophilicityEnhanced membrane permeability; drug is released after metabolic cleavage. mdpi.com
FormulationLipid-based formulations (e.g., SEDDS)Improve dissolution in the GI tractIncreased bioavailability for poorly soluble drugs. nih.gov
Nanoparticle formulationIncrease surface area for dissolutionFaster dissolution rate and improved absorption. nih.gov

Exploration of Unconventional Biological Targets

The sulfonanilide motif is present in a wide array of approved drugs, from antibiotics to anti-inflammatory agents. nih.gov However, there is growing interest in exploring beyond these traditional targets. The structural diversity achievable from scaffolds like this compound allows for probing novel biological pathways.

For example, some non-steroidal anti-inflammatory drugs (NSAIDs) containing a sulfonanilide core, such as celecoxib, have been found to exert anticancer effects through mechanisms independent of their primary target, cyclooxygenase-2 (COX-2). nih.gov This suggests that sulfonanilide derivatives could be developed to target other proteins involved in cancer progression, such as protein kinases or enzymes involved in hormone regulation like aromatase. nih.govnih.gov The rational design of analogs based on the this compound core could lead to the discovery of inhibitors for emerging and unconventional therapeutic targets, including those in the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, which are implicated in cancer and immune regulation. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

Modern drug discovery relies heavily on the rapid synthesis and screening of large numbers of compounds to identify promising new leads. nih.gov Combinatorial chemistry provides the tools to generate vast "libraries" of related molecules from a common chemical scaffold. researchgate.net

This compound is an ideal scaffold for such an approach. The primary amine is a convenient point for diversification. By reacting the core molecule with a large and diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) in a parallel or automated fashion, a library containing hundreds or thousands of unique analogs can be rapidly synthesized. nih.govresearchgate.netnih.gov

This library can then be subjected to high-throughput screening (HTS), where automated systems test each compound for activity against a specific biological target. nih.gov This integration of combinatorial synthesis and HTS accelerates the early stages of drug discovery, enabling the efficient exploration of chemical space around the this compound core to identify novel hits for lead optimization. nih.govnih.gov

Table 3: Hypothetical Combinatorial Library Design
ScaffoldReaction TypeBuilding Block Set (R-X)Resulting Library
This compoundAmide Coupling100 different Carboxylic Acids (R-COOH)100 unique Amide derivatives
Sulfonamide Formation50 different Sulfonyl Chlorides (R-SO2Cl)50 unique Sulfonamide derivatives
Reductive Amination50 different Aldehydes (R-CHO)50 unique secondary Amine derivatives

Q & A

Q. Key factors affecting yield and purity :

  • Temperature : Excess heat during sulfonylation can lead to byproducts like sulfonic acids.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may require rigorous purification to remove residues .
  • Catalyst loading : Optimizing Pd catalyst concentration minimizes side reactions (e.g., homocoupling) .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing derivatives of this compound?

Discrepancies often arise from solvent effects , impurity interference , or dynamic conformational changes . Methodological solutions include:

  • High-resolution mass spectrometry (HR-MS) to confirm molecular ions and rule out adducts .
  • Variable-temperature NMR to resolve overlapping signals caused by restricted rotation of the sulfonyl group .
  • X-ray crystallography for unambiguous structural validation, as demonstrated in co-crystal studies of sulfonamide-aniline derivatives .

Example : A ¹H NMR signal splitting at δ 7.2–7.4 ppm may indicate rotational isomerism; using deuterated DMSO at 60°C can coalesce these signals .

Basic: What analytical techniques are most effective for confirming the structure and purity of this compound?

Technique Application Key Parameters Reference
HPLC Purity assessmentC18 column, acetonitrile/water (70:30), 1 mL/min
¹³C NMR Confirmation of sulfonyl and aryl linkagesDMSO-d₆, 125 MHz, DEPT-135 for CH₂ groups
FT-IR Detection of sulfonyl (SO₂) stretches1320–1350 cm⁻¹ (asymmetric), 1140–1160 cm⁻¹ (symmetric)
Elemental Analysis Validation of C, H, N, S content±0.4% deviation from theoretical values

Advanced: What experimental design considerations are critical when studying the bioactivity of this compound in receptor binding assays?

  • pH optimization : The protonation state of the aniline group (pKa ~4.6) affects binding affinity; use buffers (e.g., PBS at pH 7.4) to mimic physiological conditions .
  • Temperature control : Thermodynamic studies require isothermal titration calorimetry (ITC) to quantify enthalpy-entropy compensation .
  • Negative controls : Include structurally similar analogs (e.g., 4-(methylsulfonyl)aniline) to isolate the contribution of the 3-methylphenyl group .

Case Study : Molecular docking simulations revealed that the 3-methylphenyl group induces steric complementarity in hydrophobic binding pockets, enhancing selectivity for CB1 receptors .

Basic: What are the common chemical transformations observed in this compound under standard conditions?

  • Oxidation : The aniline group can form nitroso intermediates under strong oxidizing agents (e.g., KMnO₄), but the sulfonyl group remains stable .
  • Nucleophilic substitution : Reaction with alkyl halides at the amine site yields N-alkylated derivatives, though steric hindrance from the 3-methylphenyl group may reduce reactivity .
  • Acid-base reactions : Protonation of the amine in acidic media enhances solubility, enabling salt formation for crystallization .

Advanced: How do steric and electronic effects of the 3-methylphenyl group influence the reactivity of this compound in catalytic reactions?

  • Steric effects : The methyl group ortho to the sulfonyl moiety hinders approach of bulky electrophiles, reducing substitution rates by ~40% compared to unsubstituted analogs .
  • Electronic effects : Electron-donating methyl groups increase electron density at the sulfonyl oxygen, enhancing hydrogen-bonding interactions in catalytic cycles (e.g., Pd-mediated cross-couplings) .

Data contradiction example : Despite lower reactivity in SNAr reactions, the compound exhibits superior stability in radical-mediated polymerizations due to hindered decomposition pathways .

Basic: What solvent systems and chromatographic methods are optimal for purifying this compound?

  • Solvent recrystallization : Use ethanol/water (3:1) for high recovery (>85%) .
  • Flash chromatography : Silica gel with ethyl acetate/hexane (1:2) achieves baseline separation of sulfonamide byproducts .
  • HPLC : Gradient elution (acetonitrile:water 50→90% over 20 min) resolves diastereomers .

Advanced: What strategies resolve contradictions in thermodynamic stability data (e.g., melting point variations) for this compound?

  • Differential Scanning Calorimetry (DSC) : Distinguishes polymorphs by detecting phase transitions (e.g., endothermic peaks at 215°C vs. 228°C) .
  • Thermogravimetric Analysis (TGA) : Confirms decomposition onset temperatures to rule out impurity-driven melting point depression .
  • Standardized protocols : Adopt ISTA guidelines for sample preparation (e.g., drying under vacuum for 24 h) to minimize moisture effects .

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4-[(3-Methylphenyl)methanesulfonyl]aniline
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4-[(3-Methylphenyl)methanesulfonyl]aniline

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